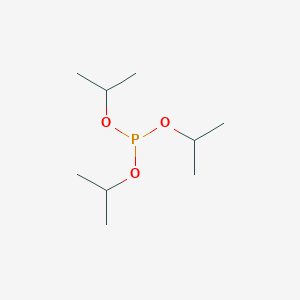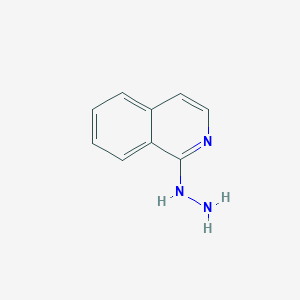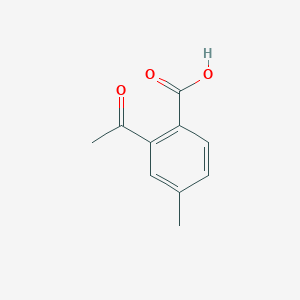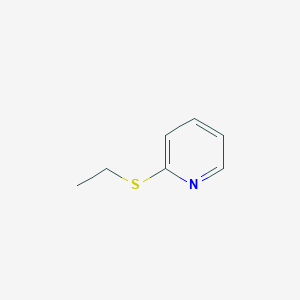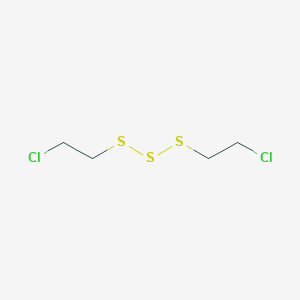
Trisulfide, bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfide, bis(2-chloroethyl)-, also known as TCEP, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins and peptides. TCEP is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. In
Applications De Recherche Scientifique
Trisulfide, bis(2-chloroethyl)- is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. It is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. Trisulfide, bis(2-chloroethyl)- is commonly used in protein crystallography, mass spectrometry, and proteomics research.
Mécanisme D'action
Trisulfide, bis(2-chloroethyl)- is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It does this by donating electrons to the sulfur atoms in the disulfide bond, which causes the bond to break. Trisulfide, bis(2-chloroethyl)- is also able to reduce other oxidized functional groups, such as sulfoxides and nitro groups.
Biochemical and Physiological Effects:
Trisulfide, bis(2-chloroethyl)- is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe reducing agent for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Trisulfide, bis(2-chloroethyl)- has several advantages for use in lab experiments. It is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It is also stable in solution, and does not require the addition of acid or base to activate it. Trisulfide, bis(2-chloroethyl)- is also relatively inexpensive and easy to use.
However, Trisulfide, bis(2-chloroethyl)- does have some limitations for lab experiments. It is not effective at reducing all types of disulfide bonds, and may require longer incubation times for some proteins and peptides. Trisulfide, bis(2-chloroethyl)- can also react with other functional groups in proteins and peptides, such as thiol groups, which can affect the stability and activity of the protein or peptide.
Orientations Futures
There are several future directions for research on Trisulfide, bis(2-chloroethyl)-. One area of research is the development of new reducing agents that are more effective and selective than Trisulfide, bis(2-chloroethyl)-. Another area of research is the use of Trisulfide, bis(2-chloroethyl)- in the development of new protein-based therapeutics. Trisulfide, bis(2-chloroethyl)- could be used to break disulfide bonds in proteins to create new therapeutic molecules with improved stability and activity. Additionally, Trisulfide, bis(2-chloroethyl)- could be used in the development of new diagnostic assays for the detection of disulfide-bonded proteins and peptides.
Méthodes De Synthèse
Trisulfide, bis(2-chloroethyl)- is synthesized by reacting tris(2-carboxyethyl)phosphine with thionyl chloride and 2-chloroethanol. Tris(2-carboxyethyl)phosphine is first dissolved in dichloromethane and then thionyl chloride is added dropwise. The mixture is stirred for 2 hours at room temperature, and then 2-chloroethanol is added. The reaction is then heated to reflux for 12 hours. The resulting Trisulfide, bis(2-chloroethyl)- is purified by column chromatography.
Propriétés
Numéro CAS |
19149-77-0 |
|---|---|
Nom du produit |
Trisulfide, bis(2-chloroethyl)- |
Formule moléculaire |
C4H8Cl2S3 |
Poids moléculaire |
223.2 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethyltrisulfanyl)ethane |
InChI |
InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2 |
Clé InChI |
XHODIRQQNWHUGV-UHFFFAOYSA-N |
SMILES |
C(CCl)SSSCCCl |
SMILES canonique |
C(CCl)SSSCCCl |
Synonymes |
BIS(2-CHLOROETHYL)TRISULPHIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




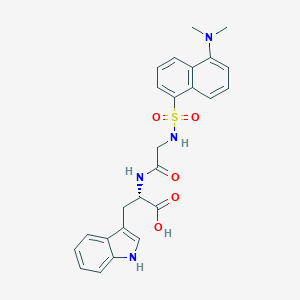
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
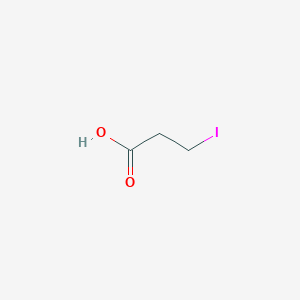
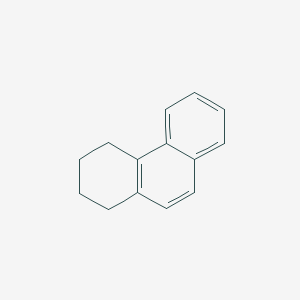
pyrimidin-2-one](/img/structure/B93888.png)
